Calculated Physicochemical Property Differentiation: (4S,5R)-cis vs. (4S,5S)-trans Diastereomer
Computationally predicted physicochemical properties indicate measurable differences between the target (4S,5R)-cis compound and its (4S,5S)-trans diastereomer (CAS 114744-95-5). These differences, while calculated rather than experimentally measured, provide a basis for chromatographic separation and identity verification. No experimentally measured melting point, boiling point, or solubility data are available in the public domain for either diastereomer .
| Evidence Dimension | Computed boiling point (predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 301.6 °C (calculated), density 0.971 g/cm³ (calculated), refractive index 1.433 (calculated) for CAS 114744-99-9 |
| Comparator Or Baseline | No experimental or calculated boiling point data publicly available for (4S,5S)-trans diastereomer CAS 114744-95-5; structurally characterized only by molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol |
| Quantified Difference | Cannot be quantified due to absence of comparator data; the calculated boiling point of the cis isomer provides a reference for procurement quality control but does not constitute a proven differential advantage |
| Conditions | Computed values from ChemBlink database; no experimental validation reported |
Why This Matters
The absence of experimental data for either diastereomer means that procurement decisions cannot rely on purity inferred from physical constants; users must independently verify identity and purity via chiral HPLC or NMR, using the calculated values as provisional reference points only.
